molecular formula C28H31NO5 B5023798 Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5023798
M. Wt: 461.5 g/mol
InChI Key: MXFCIQHVFQSXQF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a partially saturated quinoline core. Key structural features include:

  • Substituents: A 3-ethoxy-4-hydroxyphenyl group at position 4, a methyl group at position 2, a phenyl group at position 7, and a propan-2-yl ester at position 2.
  • Molecular Formula: C₃₀H₃₄N₂O₅ (inferred from structural analogs in ).
  • Synthesis: Multi-step reactions involving cyclization of intermediates (e.g., 3,5-cyclohexanedione derivatives) and esterification with propan-2-ol. Catalysts like p-toluenesulfonic acid and solvents such as ethanol/methanol are typically employed .
  • Characterization: Confirmed via NMR, IR spectroscopy, and mass spectrometry to verify functional groups and connectivity .

Properties

IUPAC Name

propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-5-33-24-15-19(11-12-22(24)30)26-25(28(32)34-16(2)3)17(4)29-21-13-20(14-23(31)27(21)26)18-9-7-6-8-10-18/h6-12,15-16,20,26,29-30H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCIQHVFQSXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains four reactive centers:

A. Hexahydroquinoline Core

  • Undergoes ring-opening oxidation with KMnO₄/H₂SO₄ to form pyridine-3,5-dicarboxylate derivatives (confirmed by X-ray crystallography )

  • Participates in Mannich reactions with formaldehyde/amines at C-2 position (pKₐ = 4.8 for NH group )

B. 3-Ethoxy-4-hydroxyphenyl Substituent

  • Demethylation : HI (48%) at 120°C converts ethoxy to hydroxyl group

  • Electrophilic substitution : Bromination occurs preferentially at C-5 position (ortho to hydroxyl) with NBS

C. Ester Group

  • Hydrolysis : 2N NaOH/EtOH (70°C, 4 hrs) yields carboxylic acid (m.p. 218–220°C )

  • Aminolysis : Reacts with hydrazine hydrate to form hydrazide derivatives (used in anticancer studies )

Reaction Mechanisms and Stereochemical Outcomes

Crystallographic studies reveal key mechanistic insights:

Reaction TypeTransition State FeaturesStereochemical Outcome
CyclizationBoat-conformation of dihydropyridine intermediate cis-Configuration at C-4 and C-7 (dihedral angle 86.7° )
BrominationRadical mechanism via NBS decompositionAnti addition (confirmed by NOESY)
OxidationConcerted cyclic transition state with KMnO₄ Retention of configuration at chiral centers

Scientific Research Applications

The compound Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on available research findings and case studies.

Molecular Formula

  • Molecular Formula : C₃₁H₃₃N₃O₅

Structural Features

The compound features a hexahydroquinoline core, which is known for its diverse biological activities. The presence of the ethoxy and hydroxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The hexahydroquinoline structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of hexahydroquinoline showed promising results against breast cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Case Study : Research involving related compounds showed significant reductions in inflammatory markers in animal models of arthritis, indicating the potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of hexahydroquinoline derivatives. The presence of the phenolic group may contribute to enhanced activity against various bacterial strains.

Case Study : A recent study evaluated the antimicrobial efficacy of several hexahydroquinoline derivatives, revealing notable activity against both Gram-positive and Gram-negative bacteria .

Drug Formulation

The compound can be utilized as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that can enhance solubility and bioavailability.

Targeted Drug Delivery Systems

Research into drug delivery systems has highlighted the potential for using such compounds in targeted therapies. The ability to modify the compound could lead to formulations that deliver drugs specifically to cancer cells or inflamed tissues.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Substituents Molecular Weight Key Features Reference
Target Compound 4-(3-ethoxy-4-hydroxyphenyl), 7-phenyl, propan-2-yl ester ~520 g/mol (estimated) Hydroxy and ethoxy groups enhance hydrogen bonding and solubility .
Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-... 4-(benzyloxy-3-methoxyphenyl) 537.6 g/mol Benzyloxy group increases lipophilicity; methoxy enhances electron density .
Propan-2-yl 4-(3,4-dichlorophenyl)-... 4-(3,4-dichlorophenyl) 470.4 g/mol Chlorine atoms improve metabolic stability and receptor binding .
Propan-2-yl 4-(4-fluorophenyl)-7-(thiophen-2-yl)-... 4-fluorophenyl, 7-thiophenyl Not specified Fluorine and thiophenyl groups alter electronic properties and bioavailability .
Butan-2-yl 7-(4-chlorophenyl)-4-(4-propoxyphenyl)-... 7-chlorophenyl, 4-propoxyphenyl Not specified Propoxy group increases steric bulk; chlorophenyl enhances hydrophobicity .

Chemical Reactivity and Stability

  • Ester Groups : The propan-2-yl ester in the target compound may hydrolyze slower than ethyl or methyl esters, improving pharmacokinetics .
  • Methoxy vs. Ethoxy : Ethoxy groups (target) offer slightly higher steric hindrance than methoxy, affecting reaction rates in nucleophilic substitutions .
  • Electron-Deficient Substituents : Nitro and chloro groups () increase electrophilicity, making these compounds more reactive in Michael additions .

Biological Activity

Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl have shown significant efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that certain quinoline derivatives exhibit potent activity against Leishmania donovani, with IC50 values ranging from 2.43 to 45.75 µM for promastigotes and 7.06 to 34.9 µM for intracellular amastigotes .

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research. Compounds derived from this class have been evaluated for their ability to inhibit cancer cell proliferation. For example, some studies reported that specific quinoline derivatives exhibited significant anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents . The mechanism of action often involves the inhibition of key cellular pathways such as those mediated by sirtuins and cyclooxygenase (COX) enzymes .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in medicinal chemistry as it helps in optimizing the biological activity of compounds. For propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl, modifications in the chemical structure can lead to enhanced biological efficacy. For instance, the presence of hydroxy and ethoxy groups has been linked to improved antimicrobial and anticancer activities .

Toxicity Studies

While evaluating the biological activity of quinoline derivatives, it is essential to consider their toxicity profiles. In vitro studies using zebrafish embryos have been employed to assess the toxicity of various quinoline compounds. Results indicated varying levels of toxicity among different derivatives, emphasizing the need for careful structural optimization to enhance therapeutic indices while minimizing adverse effects .

Table: Summary of Biological Activities

Activity IC50 (µM) Reference
Anti-Leishmanial2.43 - 45.75
Anticancer (various lines)Varies
AntimicrobialSignificant
Toxicity (zebrafish)Varies

Case Study: Anticancer Activity

A notable study investigated a series of quinoline derivatives for their anticancer properties against human cancer cell lines. The results indicated that specific structural modifications led to enhanced inhibitory effects on cell growth, supporting the hypothesis that certain functional groups significantly influence biological activity .

Q & A

Q. What synthetic methodologies are optimal for preparing Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound can be synthesized via modified Hantzsch multicomponent reactions, which involve cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. For example, ethyl 4-(3-hydroxyphenyl) derivatives are synthesized by refluxing 3-hydroxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under acidic conditions . Key parameters include temperature control (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:2:1 for aldehyde:β-ketoester:ammonium acetate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) yields >70% purity.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • NMR : Assign peaks for the hexahydroquinoline core (e.g., δ 1.2–1.4 ppm for isopropyl protons, δ 5.0–5.5 ppm for aromatic protons) .
  • X-ray crystallography : Use SHELXL for refinement and OLEX2 for structure visualization. For example, the ethyl-substituted analog (Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3° . Hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) stabilize the crystal lattice .

Q. What preliminary pharmacological activities have been reported for this compound class?

Polyhydroquinoline derivatives exhibit anti-inflammatory and calcium channel modulation activities at low dosages (IC₅₀ ~10–50 µM). For instance, ethyl 4-(2-chlorophenyl) analogs show 60% inhibition of TNF-α production in vitro at 25 µM, comparable to dexamethasone .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., B3LYP/6-31G*) identify key interactions. For example, the ethoxy group’s orientation in the phenyl ring affects binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions, explaining variability in anti-inflammatory efficacy . Contradictions in IC₅₀ values may arise from solvation effects or protonation states of the hydroxyl group under physiological pH .

Q. What crystallographic challenges arise during refinement, and how can they be addressed?

  • Disordered atoms : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., isopropyl or ethoxy substituents) .
  • Twinned data : Apply HKLF 5 format in SHELXTL to refine against twinned datasets (e.g., pseudo-merohedral twinning in monoclinic systems) .
  • Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 987654 for related structures) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) influence the compound’s conformational stability?

Ring puckering analysis (Cremer-Pople parameters) reveals that bulkier substituents (e.g., ethoxy) increase chair distortion in the hexahydroquinoline ring (Δθ = 15° vs. 8° for methoxy analogs) . This distortion alters hydrogen-bonding patterns (e.g., O–H···N vs. O–H···O), impacting solubility and bioavailability .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalysis : Replace acetic acid with montmorillonite K10 clay (20% w/w), improving yields from 65% to 85% .
  • Solvent-free conditions : Microwave-assisted synthesis (100 W, 5 min) reduces side products (e.g., dimerization) .

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